4-benzyl-1-(4-ethoxybenzyl)piperidine
Description
4-Benzyl-1-(4-ethoxybenzyl)piperidine is a piperidine derivative featuring two benzyl substituents: one at the 4-position of the piperidine ring and a 4-ethoxybenzyl group at the 1-position. The ethoxy group (–OCH₂CH₃) on the para position of the benzyl moiety introduces electron-donating and moderately lipophilic properties, which may influence its pharmacokinetic and pharmacodynamic profiles. The ethoxy variant likely follows a similar pathway, substituting 4-ethoxybenzyl bromide for trimethylbenzyl bromide.
Properties
IUPAC Name |
4-benzyl-1-[(4-ethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-2-23-21-10-8-20(9-11-21)17-22-14-12-19(13-15-22)16-18-6-4-3-5-7-18/h3-11,19H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGWAZWUXJBYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198177 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Modifications
Piperidine derivatives are tailored for diverse biological targets by modifying substituents on the benzyl groups. Key analogs and their structural differences are summarized below:
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Observations:
- Electronic Effects : The ethoxy group in the target compound may act as a hydrogen bond acceptor, similar to hydroxyl groups in NMDA antagonists, enhancing receptor affinity .
- Pharmacokinetics : Iodinated sulfonyl analogs exhibit rapid clearance due to high lipophilicity and radiation decay, whereas ethoxy groups may balance solubility and metabolic stability .
Pharmacokinetic and ADMET Profiles
Table 2: Predicted ADMET Properties
- Toxicity : All analogs show low hepatotoxicity in silico, but iodinated derivatives pose radiological hazards .
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